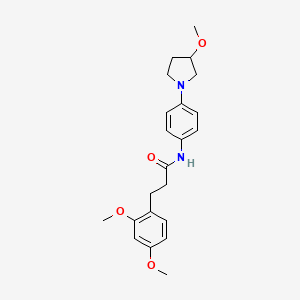
3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide, also known as DMPPP, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and mood regulation. 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide has also been studied for its potential use as a tool compound in drug discovery, as it can be used to selectively activate or inhibit sigma-1 receptor signaling pathways.
Mécanisme D'action
The exact mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have a variety of effects on cellular signaling pathways, including modulation of calcium ion channels, regulation of protein kinase activity, and alteration of gene expression.
Biochemical and Physiological Effects:
3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide can increase calcium influx in cells expressing the sigma-1 receptor, and can also modulate the activity of various protein kinases. In vivo studies have demonstrated that 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide can have analgesic effects in animal models of pain, and can also modulate the activity of the hypothalamic-pituitary-adrenal axis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide in lab experiments is its selectivity for the sigma-1 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation of using 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide is its relatively low potency, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are several potential future directions for research involving 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide. One area of interest is the potential use of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide as a therapeutic agent for the treatment of pain and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide and its effects on cellular signaling pathways. Finally, 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide may also be useful as a tool compound in drug discovery, as it can be used to selectively target the sigma-1 receptor and study its effects.
Méthodes De Synthèse
The synthesis of 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-(2,4-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propanamide.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-10-4-16(21(14-19)28-3)5-11-22(25)23-17-6-8-18(9-7-17)24-13-12-20(15-24)27-2/h4,6-10,14,20H,5,11-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFITALYLCMTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2786399.png)

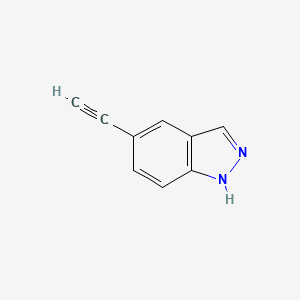
![4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile](/img/structure/B2786402.png)
![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)
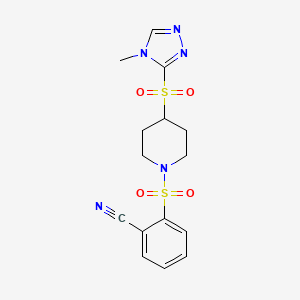

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2786408.png)
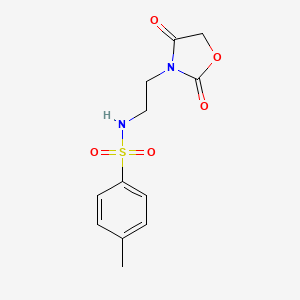
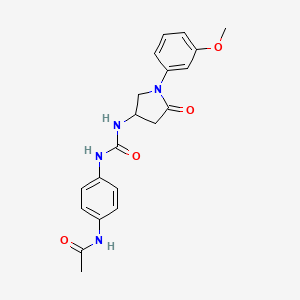

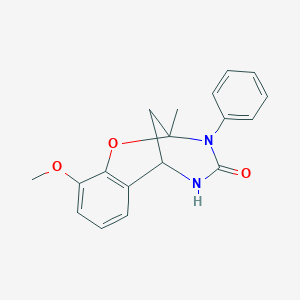

![3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2786418.png)